molecular formula C8H13NO2 B2355565 Methyl 4-azaspiro[2.4]heptane-5-carboxylate CAS No. 1779370-30-7

Methyl 4-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2355565
CAS No.: 1779370-30-7
M. Wt: 155.197
InChI Key: WKJYSSFGQYBIQH-UHFFFAOYSA-N
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Description

Methyl 4-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-azaspiro[2.4]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aziridine with a carboxylic acid derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new spirocyclic compounds with different functional groups .

Mechanism of Action

The mechanism of action of methyl 4-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-azaspiro[2.4]heptane-5-carboxylate include other spirocyclic compounds with nitrogen atoms in their ring systems, such as:

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a methyl ester functional group.

Properties

IUPAC Name

methyl 4-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(9-6)4-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJYSSFGQYBIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(N1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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